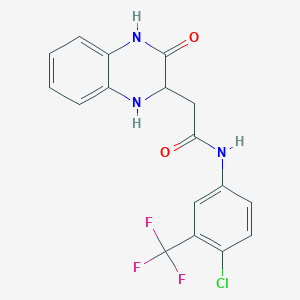

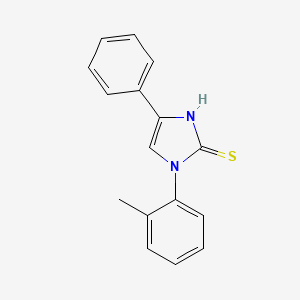

![molecular formula C10H13N3O3 B2886299 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-17-1](/img/structure/B2886299.png)

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

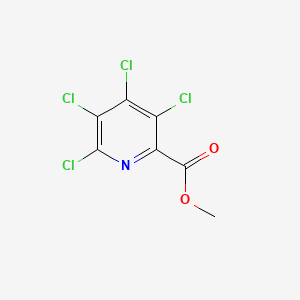

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a research chemical with the CAS Number: 1006435-17-1 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 3-{3-[(cyclopropylamino)carbonyl]-1H-pyrazol-1-yl}propanoic acid . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.23 . It has a boiling point of 548.6±30.0 ℃ at 760 mmHg . The density of the compound is 1.5±0.1 g/cm3 . The compound has a topological polar surface area of 84.2 .Scientific Research Applications

Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds like pyrazoles and furanones. Huang and Zhou (2002) demonstrated a cyclization reaction using cyclopropylideneacetic acids to synthesize furanones and pyranones, highlighting the versatility of these compounds in organic synthesis (Huang & Zhou, 2002).

Formation of Pyrazole Derivatives : Xue et al. (2016) reported on the use of cyclopropylcarbamoyl derivatives to create 1,3,5-trisubstituted pyrazoles, employing a Bronsted acid-mediated annulation process. This method allows for the creation of structurally diverse pyrazole derivatives, which have potential applications in drug development and material science (Xue, Liu, Qing, & Wang, 2016).

Antimicrobial Agent Synthesis : Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including pyrazole derivatives, which have shown promising results as antimicrobial agents. These compounds could have significant applications in the development of new antibiotics and treatments for infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Polysubstituted Cyclopropanes : Research by García Ruano et al. (2006) involved the use of sulfinylpyrazolines, derived from similar compounds, for the stereoselective denitrogenation into cyclopropanes under Yb(OTf)3 catalysis. This method provides a new route to enantiomerically pure polysubstituted cyclopropanes, which are valuable in pharmaceutical and material sciences (García Ruano, Peromingo, Martín, & Tito, 2006).

Safety and Hazards

properties

IUPAC Name |

3-[3-(cyclopropylcarbamoyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTILQYFZBPOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

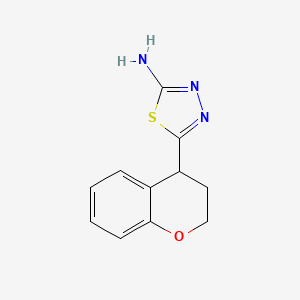

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)

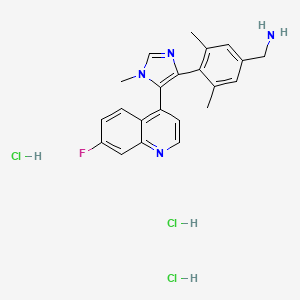

![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)

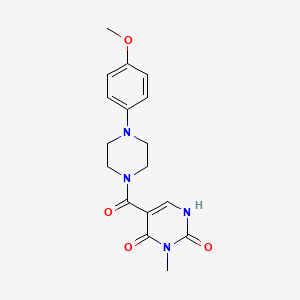

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2886227.png)